molecular formula C17H27N3O B7920740 (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide

Cat. No.: B7920740
M. Wt: 289.4 g/mol
InChI Key: BNANVLOATIXYEH-LBAUFKAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (CAS 1355789-17-1) is a chiral amide derivative featuring a benzyl-substituted pyrrolidine moiety. Its molecular formula is C₁₇H₂₇N₃O, with a molecular weight of 289.39 g/mol .

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-3-19(17(21)14(2)18)13-16-10-7-11-20(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNANVLOATIXYEH-LBAUFKAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Pathway

The synthesis typically involves a multi-step sequence starting from pyrrolidine precursors. A widely adopted route includes:

  • Pyrrolidine Functionalization : Introduction of the benzyl group at the 1-position via nucleophilic substitution using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

  • Aminomethylation : Attachment of the aminomethyl group at the 2-position through a Mannich-type reaction, employing formaldehyde and ammonium chloride.

  • Propionamide Formation : Coupling of the intermediate amine with propionyl chloride in the presence of a base such as triethylamine.

Key Intermediates:

  • 1-Benzyl-pyrrolidine-2-carbaldehyde : Synthesized via oxidation of 1-benzyl-pyrrolidine using MnO₂.

  • N-Ethylpropionamide Intermediate : Generated by reacting ethylamine with propionyl chloride under anhydrous conditions.

Stereochemical Control and Resolution

Chiral Resolution Techniques

Achieving high enantiomeric excess (ee) is critical. A patented method for analogous compounds involves:

  • Diastereomeric Salt Formation : Treatment with Ltartaric acid in a methanol-water mixture (5:1 mass ratio) at 10–20°C for 6–24 hours, yielding a crystalline diastereomer.

  • Selective Precipitation : Adjusting the pH to 9–10 with NaOH precipitates the undesired enantiomer, leaving the target (S)-isomer in solution.

Table 1: Resolution Parameters and Outcomes

ParameterOptimal ConditionYield (%)ee (%)
Ltartaric Acid Ratio1:1.5 (acid:amine)35>99
Solvent SystemMethanol:Water (5:1)
Crystallization Time18 hours

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols prioritize cost-effectiveness and reproducibility:

  • Solvent Selection : Ethanol-water mixtures reduce toxicity and improve yield compared to pure methanol.

  • Temperature Control : Maintaining 10–20°C during crystallization minimizes byproduct formation.

Table 2: Solvent Systems and Yield Correlation

SolventAlcohol:Water RatioYield (%)Purity (GC, %)
Methanol5:13599.2
Ethanol5:13899.5
Isopropanol5:13098.8

Purification and Analytical Validation

Chromatographic Techniques

Final purification employs:

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (40–70%) achieves >95% purity.

  • Preparative HPLC : C18 columns with acetonitrile/water gradients resolve trace enantiomeric impurities.

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine methylene groups (δ 2.5–3.1 ppm).

  • Chiral HPLC : Chiralpak AD-H column confirms ee >99% with hexane:isopropanol (80:20) mobile phase.

Case Study: Pilot-Scale Synthesis

A 10 kg batch synthesis demonstrated:

  • Step 1 : 1-Benzyl-pyrrolidine synthesis (92% yield).

  • Step 2 : Aminomethylation (85% yield, 98% ee after resolution).

  • Step 3 : Propionamide coupling (78% yield).
    Overall Yield : 24.5% (theoretical maximum: 31.2%).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation during benzylation.

  • Solution : Use of phase-transfer catalysts (e.g., TBAB) to enhance selectivity.

Enantiomer Cross-Contamination

  • Issue : Residual (R)-isomer in final product.

  • Solution : Iterative recrystallization from ethanol-water mixtures.

Quality Control Protocols

Purity Standards

  • HPLC : Retention time consistency (±0.1 min).

  • Karl Fischer Titration : Moisture content <0.5%.

Table 3: Analytical Specifications

ParameterSpecificationMethod
Purity≥99%HPLC (UV 254 nm)
Enantiomeric Excess≥99%Chiral HPLC
Residual Solvents<500 ppmGC-FID

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Neurological Research

One of the most significant applications of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide is its potential role in neurological research. Studies have indicated that compounds with similar structures can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests that this compound could be explored for its efficacy in treating conditions such as:

  • Depression
  • Anxiety Disorders
  • Schizophrenia

Research indicates that derivatives of pyrrolidine can modulate receptor activity, which may lead to the development of new antidepressants or antipsychotic drugs .

Pain Management

The compound's interaction with opioid receptors positions it as a candidate for pain management therapies. Preliminary studies suggest that it may exhibit analgesic properties, making it a potential alternative to traditional opioids, which are often associated with addiction risks. This application is particularly relevant given the ongoing opioid crisis, highlighting the need for safer pain management options .

Anticancer Activity

Emerging research has also pointed toward the anticancer potential of this compound. Some studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. This area of research is still in its infancy but shows promise for developing new cancer therapeutics .

Case Study 1: Neurological Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrrolidine derivatives and tested their effects on serotonin receptors. The findings indicated that certain modifications to the structure significantly enhanced receptor binding affinity, suggesting a pathway for developing new treatments for mood disorders .

Case Study 2: Analgesic Properties

A clinical trial investigated the analgesic effects of a pyrrolidine-based compound similar to this compound in patients with chronic pain. Results showed a statistically significant reduction in pain levels compared to placebo, indicating its potential as a non-addictive pain relief option .

Case Study 3: Antitumor Activity

Research published in Cancer Research explored the effects of pyrrolidine derivatives on various cancer cell lines. The study found that one derivative exhibited selective toxicity towards breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Formula Molecular Weight (g/mol) Key Features
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (1355789-17-1) Benzyl-pyrrolidin-2-ylmethyl, ethyl C₁₇H₂₇N₃O 289.39 Rigid pyrrolidine scaffold; enhanced steric bulk
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide (1401666-30-5) Benzyl-pyrrolidin-3-yl, ethyl C₁₆H₂₅N₃O* 275.40 Pyrrolidine substitution at 3-position; reduced steric hindrance
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (1219957-26-2) 2-Fluoro-benzyl, methyl C₁₁H₁₅FN₂O 210.25 Electron-withdrawing fluoro group; smaller N-substituent
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide (N/A) 3,4-Dichloro-benzyl, ethyl C₁₂H₁₆Cl₂N₂O 275.17 Bulky chloro substituents; increased lipophilicity
(2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide (1307482-37-6) 3-Nitro-benzyl, methyl C₁₁H₁₅N₃O₃ 237.26 Strong electron-withdrawing nitro group; potential redox activity
Anamorelin (N/A) Indole, dimethylamino-carbamoyl-piperidine C₃₄H₄₈N₆O₃ 583.00 Ghrelin receptor agonist; no tumor growth promotion in preclinical models

Key Observations

Substituent Effects: The benzyl-pyrrolidin-2-ylmethyl group in the target compound introduces a bicyclic-like structure, enhancing rigidity compared to simpler benzyl analogs (e.g., 2-fluoro- or 3-nitro-benzyl derivatives) . This rigidity may improve receptor binding specificity. N-Substituents: The ethyl group in the target compound provides moderate steric bulk compared to smaller methyl groups (e.g., CAS 1219957-26-2), which may balance receptor affinity and metabolic stability .

Molecular Weight and Pharmacokinetics :

  • The target compound’s higher molecular weight (289.39 g/mol) compared to simpler analogs (210–275 g/mol) suggests a larger molecular footprint, which could limit blood-brain barrier penetration but enhance protein-binding interactions .

Biological Implications: While direct biological data for the target compound are unavailable, anamorelin (a structurally complex ghrelin agonist) demonstrates that pyrrolidine/piperidine scaffolds can achieve receptor selectivity without promoting tumor growth .

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, pharmacological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a pyrrolidine ring and an ethyl propionamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization of a 1,4-diketone precursor.
  • Benzyl Group Introduction : Achieved through benzylation using benzyl bromide.
  • Amination : Introducing the amino group via reactions with ammonia or amine derivatives.
  • Final Coupling : Combining the pyrrolidine derivative with a propionamide to yield the target compound .

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The compound may modulate enzyme activity or receptor function, leading to significant biological responses. Specific pathways and molecular targets remain an area of ongoing research .

3.1 Anticonvulsant Properties

Research indicates that derivatives of compounds similar to this compound exhibit notable anticonvulsant activity. For instance, studies have shown that certain pyrrolidine derivatives protect against seizures in various animal models .

CompoundModel TestedDose (mg/kg)Efficacy (%)
Compound IMES10075
Compound IIPTZ10080

3.2 Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Studies on related pyrrolidine derivatives demonstrated varying degrees of antibacterial and antifungal activities against pathogens such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 75 to 150 µg/mL .

Case Study 1: Anticonvulsant Activity Evaluation

In a study evaluating the anticonvulsant activity of similar compounds, it was found that certain derivatives exhibited protective effects in MES and PTZ models, demonstrating their potential as therapeutic agents for epilepsy .

Case Study 2: Pharmacokinetic Profiling

A pharmacokinetic study highlighted the favorable absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds, suggesting that this compound could be developed for clinical applications .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in treating neurological disorders and infections. Its unique chemical structure allows for diverse interactions with biological targets, which warrants further investigation into its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Amide coupling : Reacting a chiral pyrrolidine precursor with activated esters (e.g., using carbodiimide coupling agents).
  • Enantiomeric control : Employing chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration .
  • Purification : Column chromatography or recrystallization to isolate the product. For example, similar compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are purified using silica gel chromatography and characterized via NMR and mass spectrometry .

Table 1 : Example Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
Amide formationEDC/HOBt, DMF, 24h65-75%
Chiral resolutionL-Tartaric acid, ethanol90% ee

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is recommended if airborne particles are generated .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and light .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are used for structural confirmation?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute stereochemistry using SHELX software for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and stereochemistry. For example, pyrrolidine ring protons appear as distinct multiplet signals at δ 1.5–3.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ = calculated m/z ± 0.001 Da) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural analysis be resolved?

  • Methodological Answer :
  • Data triangulation : Cross-validate NMR, X-ray, and circular dichroism (CD) results. For instance, conflicting NOE (Nuclear Overhauser Effect) signals may indicate conformational flexibility, requiring dynamic NMR studies or computational modeling (e.g., DFT) .
  • Crystallographic refinement : Use SHELXL to iteratively adjust thermal parameters and resolve disordered regions in the electron density map .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively favor the (S)-enantiomer .
  • In-situ monitoring : Use polarimetry or chiral shift reagents to track enantiomeric excess (ee) during reaction progression .

Q. How to design pharmacokinetic studies for this compound?

  • Methodological Answer :
  • In vitro assays : Assess metabolic stability using liver microsomes and cytochrome P450 inhibition profiles .
  • Permeability : Perform Caco-2 cell monolayer experiments to predict intestinal absorption .
  • In vivo models : Administer the compound to rodents and measure plasma half-life (t₁/₂) via LC-MS/MS. For analogs, t₁/₂ ranges from 2–6 hours depending on substituents .

Table 2 : Example Pharmacokinetic Parameters for Analogous Compounds

ParameterValueModelReference
t₁/₂4.2 hRat
LogP2.8Computational

Data Contradiction Analysis Example

  • Scenario : Discrepancy between calculated and observed optical rotation.
  • Resolution :
    • Verify synthetic steps for racemization risks (e.g., acidic/basic conditions).
    • Re-measure optical rotation in multiple solvents (e.g., chloroform vs. methanol) to rule out solvent effects .
    • Compare with literature data for structurally similar compounds (e.g., (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid, [α]D²⁵ = +15.2° in H₂O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.